molecular formula C5H12ClN B2445158 N,1-dimethylcyclopropan-1-amine hydrochloride CAS No. 2418643-28-2

N,1-dimethylcyclopropan-1-amine hydrochloride

Cat. No.: B2445158
CAS No.: 2418643-28-2
M. Wt: 121.61
InChI Key: UWMJTUHARUFWTC-UHFFFAOYSA-N
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Description

N,1-dimethylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N,1-dimethylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(6-2)3-4-5;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJTUHARUFWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418643-28-2
Record name N,1-dimethylcyclopropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethylcyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanamine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes using automated reactors to ensure consistency and purity. The product is then purified through recrystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N,1-Dimethylcyclopropan-1-amine hydrochloride has shown potential as an anticancer agent. Preliminary studies indicate its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Study TypeCell LineKey Findings
In VitroSGC-7901 (gastric cancer)Induced apoptosis and cell cycle arrest in G2/M phase.
In VivoMouse xenograft modelSignificant reduction in tumor volume and weight with no observed toxicity.

Case Study 1 : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis among gastric cancer cells, confirming its potential as a therapeutic agent against this malignancy.

Case Study 2 : A separate study reported that the compound significantly inhibited the proliferation of leukemia cells, suggesting its broad-spectrum anticancer properties.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized in various coupling reactions to form nitrogen-containing compounds.

2. C–N Bond Formation

The compound plays a crucial role in palladium-catalyzed cross-coupling reactions that form C–N bonds. This is significant for synthesizing anilines and other nitrogen-rich compounds essential in drug development.

Reaction TypeDescription
Palladium-CatalyzedUsed to couple aryl halides with amines to synthesize diverse anilines.
Buchwald CouplingEffective for synthesizing complex nitrogenous heterocycles.

Biochemical Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Enzymatic Inhibition : The compound inhibits specific enzymes involved in cellular proliferation pathways, particularly relevant in cancer treatment.

Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways and potentially providing therapeutic benefits in neurological disorders.

Mechanism of Action

The mechanism of action of N,1-dimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethylcyclopropan-1-amine hydrochloride is unique due to its specific cyclopropane ring structure combined with the N-methyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

N,1-Dimethylcyclopropan-1-amine hydrochloride is a cyclopropylamine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of cyclopropane-based molecules, which are known for their diverse pharmacological properties. The biological activity of this compound is primarily characterized by its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

This compound features a cyclopropane ring with a dimethylamino group. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to modulate signaling pathways through receptor interactions. For instance, compounds in the cyclopropylamine class have been shown to influence neurotransmitter systems and exhibit potential as therapeutic agents in neuropharmacology.

1. Antitumor Activity

Research has indicated that cyclopropylamines can exhibit significant antitumor activity. For example, studies on structurally related compounds have shown efficacy against various cancer cell lines. In particular, the inhibition of key enzymes involved in tumor growth has been documented:

CompoundCell LineIC50 (µM)
N,1-Dimethylcyclopropan-1-amineHCT-116 (Colorectal Cancer)0.495
Related CyclopropylaminesVariousVaries

This table summarizes findings from cytotoxicity assays where this compound demonstrated comparable potency to established chemotherapeutic agents.

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It may interact with neurotransmitter receptors, potentially influencing mood and cognition. For instance, studies have highlighted the role of similar compounds in modulating serotonin and dopamine pathways, which are critical in treating mood disorders.

Case Study 1: In Vitro Efficacy Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on colorectal cancer cells (HCT-116). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 0.495 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of cyclopropylamines on neurotransmitter levels in animal models. The results showed that administration of this compound led to increased serotonin levels, suggesting possible applications in treating depression and anxiety disorders.

Q & A

Q. What are the standard synthetic routes for N,1-dimethylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between cyclopropylmethylamine and methyl iodide under controlled conditions, followed by HCl treatment to form the hydrochloride salt . Key variables include temperature (ambient to 50°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios. Industrial methods use continuous flow reactors for scalability, achieving >85% purity by optimizing reagent addition rates and pH control during salt formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H-NMR confirms cyclopropane ring integrity (δ 0.5–1.5 ppm) and methylamine protons (δ 2.1–2.8 ppm) .
  • Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 149.66 (M+^+) and fragments corresponding to cyclopropane ring cleavage .
  • XRD : Crystallography verifies the hydrochloride salt structure, highlighting hydrogen bonding between the amine and Cl^- .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store waste separately in labeled containers for professional disposal due to potential environmental toxicity .
  • Work in a fume hood to mitigate inhalation risks from amine vapors .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropane ring substitution) alter reactivity in nucleophilic substitution reactions?

Replacing the cyclopropane with a cyclohexane ring reduces ring strain, decreasing reactivity by ~40% in SN2 reactions. Conversely, electron-withdrawing groups on the cyclopropane enhance electrophilicity, accelerating substitution rates . Computational studies (DFT) show that ring strain contributes 15–20 kcal/mol activation energy, critical for reaction design .

Q. What strategies resolve contradictions in reported oxidation products of this compound?

Discrepancies arise from oxidizing agent selection:

  • KMnO4_4 (acidic conditions): Produces cyclopropanecarboxylic acid derivatives.
  • H2_2O2_2 (basic conditions): Yields amine oxides without ring cleavage . Validate products via GC-MS and IR spectroscopy to distinguish between carboxyl (1700–1750 cm1^{-1}) and N-oxide (1250–1300 cm1^{-1}) functional groups .

Q. How can computational modeling optimize reaction pathways for derivatives?

AI-driven synthesis tools (e.g., Template_relevance models) predict feasible routes using databases like Reaxys and Pistachio. For example:

  • Retrosynthesis analysis prioritizes cyclopropane precursors with >90% similarity scores.
  • Energy minimization algorithms identify low-barrier pathways for chiral derivatives, reducing trial-and-error experimentation .

Q. What experimental designs are recommended for studying biological interactions (e.g., enzyme inhibition)?

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding kinetics with trypsin-like proteases.
  • Molecular Docking : Simulate interactions with proteins (PDB: 1TPO) to identify binding pockets influenced by the cyclopropane’s rigidity .
  • In Vivo Studies : Administer derivatives in zebrafish models to assess bioavailability and neurological effects .

Key Citations

  • Synthesis and industrial optimization .
  • Safety and waste management .
  • Computational and biological studies .

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